molecular formula C12H11ClIN3O B11065263 N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B11065263
M. Wt: 375.59 g/mol
InChI Key: UZZBALFVLHSOKZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenyl group and an iodo-pyrazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or iodinating agents.

    Attachment of the acetamide group: This step involves the reaction of the pyrazole derivative with an acetamide precursor under suitable conditions, often involving coupling reagents.

    Final assembly: The chloro-methylphenyl group is introduced through substitution reactions, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and iodo groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.

    Coupling reactions: The acetamide group can engage in coupling reactions with other organic molecules.

Common Reagents and Conditions

    Halogenation reagents: Iodine, N-iodosuccinimide (NIS)

    Coupling reagents: EDC, DCC, or other carbodiimides

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation or reduction may modify the functional groups present in the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Potential use as a drug candidate or lead compound in the development of new therapeutics.

    Industry: Applications in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(4-fluoro-1H-pyrazol-1-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodo group, which can impart distinct chemical reactivity and biological activity compared to its bromo, fluoro, or chloro analogs. The specific properties and applications of this compound would need to be elucidated through detailed research.

Properties

Molecular Formula

C12H11ClIN3O

Molecular Weight

375.59 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C12H11ClIN3O/c1-8-2-3-10(4-11(8)13)16-12(18)7-17-6-9(14)5-15-17/h2-6H,7H2,1H3,(H,16,18)

InChI Key

UZZBALFVLHSOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=N2)I)Cl

Origin of Product

United States

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